molecular formula C19H18N2O B1614087 2-Cyano-4'-pyrrolidinomethyl benzophenone CAS No. 898776-03-9

2-Cyano-4'-pyrrolidinomethyl benzophenone

Cat. No.: B1614087
CAS No.: 898776-03-9
M. Wt: 290.4 g/mol
InChI Key: KWYGGQMGYABEIV-UHFFFAOYSA-N
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Description

Contextualization within Benzophenone (B1666685) Chemistry

Benzophenone, with its core structure of a ketone group bridging two phenyl rings, represents a foundational scaffold in organic chemistry. nih.gov This diarylketone, with the formula (C₆H₅)₂CO, is not just a synthetic curiosity but is also found in nature in various fruits and plants. nih.gov The chemistry of benzophenone is characterized by the reactivity of its carbonyl group and the electrophilic substitution possibilities on its aromatic rings. nih.gov A key feature is its role as a photosensitizer; upon exposure to UV light, it can transition to an excited triplet state with high efficiency, enabling it to initiate photochemical reactions. chemicalbook.com This property is harnessed in applications ranging from inks and clear coatings to preventing UV damage in perfumes and plastic packaging. nih.gov

The synthesis of the benzophenone core can be achieved through several classic organic reactions. The most common method is the Friedel-Crafts acylation, where benzene (B151609) reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. nih.gov Another established route is the copper-catalyzed oxidation of diphenylmethane (B89790). nih.gov These synthetic pathways allow for the introduction of various substituents onto the phenyl rings, leading to a vast library of derivatives.

Significance of Benzophenone Derivatives in Contemporary Chemical Research

The true significance of benzophenone in modern research lies in its derivatives. The modification of the basic benzophenone structure has yielded compounds with a wide array of applications, particularly in medicinal chemistry and materials science. nih.govchemscene.com The benzophenone scaffold is considered a "ubiquitous structure" and a privileged scaffold in drug discovery, found in numerous natural products and synthetic molecules with diverse biological activities. chemscene.com

Benzophenone derivatives have been investigated for their potential as anti-inflammatory, anticancer, antimicrobial, and antiviral agents. nih.govchemscene.com For instance, certain substituted benzophenones have shown potent inhibitory activity against enzymes like p38α MAP kinase, which is implicated in inflammatory diseases. nih.gov The substitution pattern on the aromatic rings is crucial and dictates the biological properties of the resulting molecules. nih.gov Much research has focused on hydroxylated benzophenones, mimicking natural analogues, but the introduction of other functional groups, such as amino moieties, has also led to the discovery of potent bioactive compounds. nih.govresearchgate.net In materials science, benzophenone derivatives are explored for applications in organic light-emitting diodes (OLEDs) due to their thermal stability and electrochemical properties. mdpi.com

Overview of the Chemical Entity: 2-Cyano-4'-pyrrolidinomethyl benzophenone

This compound is a specific derivative that combines the benzophenone core with two distinct functional groups: a cyano group (-C≡N) on one phenyl ring and a pyrrolidinomethyl group on the other. The presence of these substituents suggests its role as a highly specific research chemical or a synthetic intermediate for more complex molecules.

Publicly available, in-depth research dedicated solely to this compound is limited. However, its structure allows for informed speculation about its potential synthesis and areas of research interest. The compound is listed by several chemical suppliers, indicating its availability for research purposes.

Physicochemical Properties

Basic data for this compound has been compiled from chemical databases.

PropertyValueSource
CAS Number 898776-03-9 chemicalbook.com
Molecular Formula C₁₉H₁₈N₂O chemicalbook.com
Molecular Weight 290.36 g/mol chemicalbook.com
IUPAC Name (2-cyanophenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methanoneN/A

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Detailed Research Findings

As of this writing, dedicated peer-reviewed studies detailing the specific synthesis, biological activities, or applications of this compound are not readily found in public databases. Its existence is primarily noted in chemical supplier catalogs. However, based on the known reactivity of its constituent parts, a plausible synthetic route can be proposed.

A likely method for its synthesis would involve a Friedel-Crafts acylation reaction. nih.gov This could theoretically proceed by reacting 2-cyanobenzoyl chloride with a suitable pyrrolidine-substituted benzene derivative, such as N-(4-methylbenzyl)pyrrolidine, in the presence of a Lewis acid catalyst. The cyano group is an electron-withdrawing group, which deactivates the aromatic ring to electrophilic substitution, making the acylation of 2-cyanobenzoyl chloride a standard procedure. The pyrrolidinomethyl group on the other ring would direct the acylation.

The research interest in a molecule like this compound likely stems from the unique combination of its functional groups. The cyano group is a versatile chemical handle that can be converted into other functional groups and is known to participate in various biological interactions. The pyrrolidine (B122466) ring is a common motif in many biologically active compounds and approved drugs. nih.gov The combination of a benzophenone core, a cyano group, and a pyrrolidine moiety suggests potential applications in medicinal chemistry, possibly as an inhibitor for specific enzymes or receptors. Structurally related aminobenzophenones have been investigated as potent antimitotic agents that inhibit tubulin polymerization. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c20-13-17-5-1-2-6-18(17)19(22)16-9-7-15(8-10-16)14-21-11-3-4-12-21/h1-2,5-10H,3-4,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYGGQMGYABEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642734
Record name 2-{4-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile
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Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-03-9
Record name 2-[4-(1-Pyrrolidinylmethyl)benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{4-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations

General Synthetic Strategies for Substituted Benzophenones

The creation of substituted benzophenones like the title compound involves a modular approach: formation of the central ketone bridge, followed by the introduction of the required substituents onto the phenyl rings.

The benzophenone (B1666685) core, diphenylmethanone, is a diarylketone that serves as the foundational structure. wikipedia.org Its synthesis can be achieved through several strategic routes, with Friedel-Crafts acylation being one of the most common laboratory and industrial methods. wikipedia.org

Friedel-Crafts Acylation: This cornerstone reaction typically involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgchemicalbook.com For an unsymmetrically substituted benzophenone, this could involve reacting a substituted benzoyl chloride with another aromatic compound. For instance, reacting benzoyl chloride with benzene (B151609) using an AlCl₃ catalyst is a classic method. wikipedia.orgchemicalbook.com A patent for preparing benzophenone compounds describes using a dimeric surfactant as a catalyst for the reaction between an aromatic compound and a benzoyl chloride. google.com

Oxidation of Diphenylmethane (B89790): An alternative industrial method is the copper-catalyzed oxidation of diphenylmethane with air. wikipedia.org Heterogeneous catalysts, such as CrSBA-15, have also been studied for the liquid-phase oxidation of diphenylmethane to produce benzophenone. researchgate.net

Grignard Reagent Approach: A versatile method involves the use of a Grignard reagent. An intermediate diphenylcarbinol compound is first prepared through the addition reaction of a Grignard reagent (prepared from an aryl halide and magnesium) with a benzaldehyde (B42025) derivative. This intermediate is then oxidized to yield the final benzophenone structure. patsnap.com

Other Methods: Other reported syntheses include the reaction of benzene with carbon tetrachloride followed by hydrolysis, or the use of phosgene (B1210022) with benzene. wikipedia.org The phosgene method offers low raw material costs and high yields but involves the highly toxic phosgene gas, necessitating stringent operational controls. chemicalbook.com

Synthetic MethodReactantsCatalyst/ReagentsKey FeaturesCitations
Friedel-Crafts Acylation Benzene, Benzoyl ChlorideLewis Acid (e.g., AlCl₃)Widely used, versatile for substituted derivatives. wikipedia.orgchemicalbook.com
Oxidation Diphenylmethane, Air/OxidantCopper or CrSBA-15Industrial method, can be environmentally friendly. wikipedia.orgresearchgate.net
Grignard Reaction Aryl Magnesium Halide, BenzaldehydePyridinium chlorochromate (for oxidation)Multi-step but versatile for complex structures. patsnap.com
Phosgene Method Benzene, PhosgeneAlCl₃, then hydrolysisLow cost, high yield, but uses highly toxic reagent. chemicalbook.com

The introduction of the pyrrolidinomethyl group [-CH₂-N(CH₂)₄] onto the benzophenone core is typically achieved post-formation of the ketone. Reductive amination is a primary and highly effective method for this transformation. wikipedia.org

Reductive Amination: This powerful technique converts a carbonyl group (an aldehyde in this case) to an amine through an intermediate imine. wikipedia.org The process involves reacting a suitable benzaldehyde precursor (e.g., 4-formylbenzophenone) with pyrrolidine (B122466) to form an iminium ion, which is then reduced in situ to the desired tertiary amine. acsgcipr.org This method is favored for its high selectivity and the avoidance of over-alkylation issues common with direct alkylation. acsgcipr.orgmasterorganicchemistry.com

A variety of reducing agents can be employed, with their choice depending on the specific substrates and desired reaction conditions. acsgcipr.org

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): This is a highly selective and mild reagent often used for reductive aminations. It is compatible with a wide range of functional groups and avoids the release of toxic cyanide byproducts. harvard.edu

Sodium cyanoborohydride (NaBH₃CN): Another classic reagent for this transformation, it is effective at a pH range of 6-7, where it selectively reduces the iminium ion in the presence of the original carbonyl group. However, its toxicity and the generation of cyanide waste are significant drawbacks. masterorganicchemistry.comharvard.edu

Catalytic Hydrogenation: Using hydrogen gas with a platinum, palladium, or nickel catalyst is another effective, "green" chemistry approach, though it may be incompatible with other reducible functional groups in the molecule, such as nitro or cyano groups. wikipedia.orgresearchgate.net

An analogous reaction involves the introduction of a morpholinomethyl group by reacting 3-cyanobenzophenone with morpholine (B109124) and formaldehyde (B43269) under acidic conditions, highlighting a similar pathway for related amine introductions.

Reducing AgentKey CharacteristicsCitations
Sodium Triacetoxyborohydride Mild, highly selective, high-yielding, non-toxic byproducts. harvard.edu
Sodium Cyanoborohydride Selectively reduces iminium ions, but is highly toxic. masterorganicchemistry.comharvard.edu
Catalytic Hydrogenation (H₂/Catalyst) "Green" approach, but less selective for complex molecules. wikipedia.orgresearchgate.net

The cyano group (-C≡N) is a versatile functional group in organic chemistry. researchgate.netfiveable.me Its incorporation into the benzophenone structure can be achieved either by using a pre-functionalized starting material or by introducing it onto the benzophenone core.

Using Cyanated Precursors: A common and efficient strategy involves starting with a reactant already containing the cyano group. For the synthesis of 2-Cyano-4'-pyrrolidinomethyl benzophenone, a Friedel-Crafts reaction could be performed between a suitable aromatic substrate and 2-cyanobenzoyl chloride. Alternatively, Suzuki or other palladium-catalyzed cross-coupling reactions can be used. For example, the synthesis of the related 2-cyano-4'-methyl biphenyl (B1667301) involves a Pd-catalyzed reaction between 2-bromobenzonitrile (B47965) and parabromotoluene. google.com This indicates that the 2-cyano-phenyl moiety can be constructed from precursors like 2-bromobenzonitrile or 2-chlorobenzonitrile. google.comasianpubs.org

Direct Cyanation: Direct introduction of a cyano group onto an existing aromatic ring is also possible. One method involves a nucleophilic substitution reaction, for example, treating a benzophenone precursor with cyanogen (B1215507) bromide in the presence of a base. Palladium-catalyzed cyanation reactions, which can proceed under mild conditions, offer another powerful route for introducing cyano groups. researchgate.net

The cyano group is a strong electron-withdrawing substituent, which can influence the reactivity of the molecule and the acidity of adjacent protons. fiveable.me

Optimization of Reaction Parameters and Process Scale-Up

Optimizing the synthesis for efficiency, yield, and scalability involves careful control over catalysts and the reaction environment.

The choice of catalyst is critical in the synthesis of substituted benzophenones.

Lewis Acids: In Friedel-Crafts reactions, traditional Lewis acids like aluminum chloride (AlCl₃) are effective but are often required in stoichiometric amounts and can be difficult to handle. wikipedia.orgchemicalbook.com

Transition Metal Catalysts: Modern synthetic methods increasingly rely on transition metal catalysts. Palladium(II)/oxometalate systems have been used for benzophenone synthesis. wikipedia.org For the formation of C-C bonds in related biphenyl structures, palladium and nickel complexes are frequently employed, demonstrating high efficiency. asianpubs.org A patent has also described the use of a Pd complex catalyst for synthesizing 2-cyano-4'-methyl biphenyl from 2-bromobenzonitrile and parabromotoluene. google.com

Photoredox Catalysis: Advanced catalytic systems, such as dual photoredox nickel/benzophenone catalysis, have emerged for mediating cross-couplings. Mechanistic studies suggest that light irradiation can reduce a Ni(II) precatalyst to a catalytically active Ni(0) or Ni(I) species, enabling reactions like C-H arylation. acs.org

Heterogeneous Catalysts: To simplify purification and improve sustainability, solid catalysts are being developed. Mesoporous chromosilicate (Cr-MCM-41) and CrSBA-15 have been shown to be active and reusable catalysts for the oxidation of diphenylmethane. researchgate.net

The solvent is not merely an inert medium but can profoundly influence reaction rates, selectivity, and even the reaction mechanism itself.

Polarity and Protic/Aprotic Nature: In reductive amination, the use of methanol (B129727) as a solvent can allow for rapid and nearly quantitative imine formation. harvard.edu For other reactions, solvents are chosen based on the solubility of reactants and their compatibility with the reagents. Dichloromethane (B109758) is a common solvent for synthesizing benzophenone ethers. royalsocietypublishing.org

Hydrogen Abstraction: The benzophenone triplet excited state can abstract hydrogen atoms from the solvent. This process is highly dependent on the solvent; for example, extensive hydrogen abstraction from dichloromethane has been observed. acs.org The reactivity of the benzophenone radical anion is also highly dependent on the solvating power of the medium. rsc.org

Reaction Conditions: For reductive amination, dehydrating conditions can be used to drive the equilibrium towards imine formation. This can be achieved through azeotropic drying or the addition of chemical agents like titanium(IV) isopropoxide. acsgcipr.org In some coupling reactions, mixed solvent systems like toluene-tetrahydrofuran have been found to be superior to single solvents. asianpubs.org The electronic transitions, and thus the photochemical properties of benzophenone, are also affected by the solvent environment. acs.org

Industrial Applicability and Green Chemistry Considerations

The industrial synthesis of complex molecules like this compound is often guided by factors such as cost-effectiveness, scalability, and environmental impact. While specific industrial processes for this compound are not publicly documented, general principles of benzophenone synthesis can be applied. Friedel-Crafts acylation is a common method for preparing benzophenones, and its adaptation for industrial-scale production would likely involve the use of robust and recyclable catalysts.

From a green chemistry perspective, the synthesis would ideally utilize non-toxic solvents, minimize waste generation, and employ catalytic rather than stoichiometric reagents. The principles of green chemistry that could be applied to the synthesis of this compound are outlined in the table below.

Green Chemistry PrincipleApplication in the Synthesis of this compound
Prevention Designing a synthetic route that minimizes the formation of byproducts.
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity to human health and the environment.
Designing Safer Chemicals The final product itself should be designed to have minimal toxicity.
Safer Solvents and Auxiliaries The use of safer solvents like water or ethanol (B145695), or solvent-free conditions where possible. hilarispublisher.com
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Use of Renewable Feedstocks Sourcing starting materials from renewable resources.
Reduce Derivatives Minimizing or avoiding the use of protecting groups to reduce the number of synthetic steps.
Catalysis Using catalytic reagents in preference to stoichiometric reagents to reduce waste.

The development of green, environment-friendly, and recyclable catalysts is a key area of research for industrial chemical synthesis. ias.ac.in For instance, the photoreduction of benzophenone to benzopinacol (B1666686) using ethanol as a solvent and sunlight as a UV radiation source is an example of a green chemical process. hilarispublisher.comhilarispublisher.comresearchgate.net

Reactivity and Derivatization Studies of this compound

The reactivity of this compound is dictated by the interplay of its three primary functional groups: the benzophenone ketone, the cyano group, and the pyrrolidinomethyl moiety.

Oxidative Transformations

The pyrrolidinomethyl group, being a benzylic amine, is susceptible to oxidation. The oxidation of benzylamines can lead to a variety of products depending on the oxidant and reaction conditions.

Oxidation of the Amine: Tertiary amines can be oxidized to amine oxides. britannica.com The oxidation of benzylamines with reagents like cetyltrimethylammonium permanganate (B83412) can lead to the corresponding aldimines. ias.ac.in Photocatalytic oxidation procedures can convert benzylamines to their corresponding aldehydes under mild conditions. researchgate.net

Oxidation of the Benzylic Position: Strong oxidizing agents could potentially cleave the benzylic C-N bond, although this would be a more forcing reaction.

The benzophenone ketone is generally resistant to oxidation, as is the cyano group under typical oxidative conditions.

Potential Oxidative Transformations

Reagent/Condition Potential Product
Hydrogen Peroxide (H₂O₂) 2-Cyano-4'-(1-oxido-1-pyrrolidinylmethyl)benzophenone (Amine Oxide)
Cetyltrimethylammonium Permanganate (CTAP) 2-Cyano-4'-(iminomethyl)benzophenone

Reductive Modifications

Both the ketone and the nitrile group in this compound are readily reducible.

Reduction of the Ketone: The benzophenone ketone can be reduced to a secondary alcohol (a benzhydrol) using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. ncert.nic.in

Reduction of the Nitrile: The cyano group can be reduced to a primary amine using stronger reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, often under more vigorous conditions than ketone reduction. libretexts.orglibretexts.org The reduction of nitriles is an important synthetic tool for the production of primary amines. google.com

Selective Reduction: It may be possible to selectively reduce the ketone in the presence of the nitrile using specific reagents and conditions. Conversely, certain catalytic systems might favor the reduction of the nitrile.

Potential Reductive Modifications

Reagent/Condition Potential Product
Sodium Borohydride (NaBH₄) (2-Cyanophenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methanol
Lithium Aluminum Hydride (LiAlH₄) (2-(Aminomethyl)phenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methanol
Catalytic Hydrogenation (e.g., H₂/Pd) (2-(Aminomethyl)phenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methanol

Nucleophilic Reactivity of the Pyrrolidinomethyl Group

The pyrrolidinomethyl group is a tertiary amine and thus possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic.

Alkylation: The nitrogen atom can react with alkyl halides in an SN2 reaction to form a quaternary ammonium (B1175870) salt. youtube.comyoutube.com

Acylation: The amine can react with acylating agents, though this is more typical for primary and secondary amines. For tertiary amines, the reaction is less common but can occur under certain conditions.

Reaction with Acids: The amine will readily react with acids to form the corresponding ammonium salt.

The cyano group itself can also be a site for nucleophilic attack, particularly by strong nucleophiles like Grignard reagents, which would lead to the formation of a ketone after hydrolysis. chadsprep.com

Potential Nucleophilic Reactions at the Pyrrolidinomethyl Group

Reagent Potential Product
Methyl Iodide (CH₃I) 2-Cyano-4'-(1-methyl-1-pyrrolidiniumylmethyl)benzophenone iodide

Advanced Analytical Methodologies for Compound Characterization

Chromatographic Techniques for Purity Assessment

Chromatographic methods are indispensable for separating 2-Cyano-4'-pyrrolidinomethyl benzophenone (B1666685) from starting materials, by-products, and other impurities, thereby allowing for an accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) in Research Applications

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis and purity determination of 2-Cyano-4'-pyrrolidinomethyl benzophenone. The method is valued for its high resolution, sensitivity, and reproducibility. A typical HPLC method would be developed to separate the target compound from any potential impurities. researchgate.net

A reverse-phase HPLC method is generally suitable for a molecule of this polarity. The selection of the stationary phase, mobile phase composition, and detector wavelength are critical for achieving optimal separation and detection. For instance, a C18 column is a common choice for the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), run in a gradient mode to ensure the elution of compounds with a wide range of polarities. UV detection is appropriate due to the presence of the benzophenone chromophore.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~ 8.5 min

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique frequently employed to monitor the progress of the synthesis of this compound. libretexts.org By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visually track the consumption of reactants and the formation of the product. rochester.edu

The choice of the solvent system (mobile phase) is crucial for achieving good separation of spots on the TLC plate. rochester.edu For a compound like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used. The spots are visualized under UV light, capitalizing on the UV-active nature of the benzophenone core. libretexts.org The relative retention factor (Rf) values help in identifying the product and unreacted starting materials.

Table 2: Example TLC System for Reaction Monitoring

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (7:3, v/v)
Visualization UV lamp (254 nm)
Expected Rf of Product ~ 0.4
Expected Rf of Starting Material (e.g., 2-cyanobenzoyl chloride) ~ 0.7

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are vital for confirming the chemical structure of this compound. Each functional group within the molecule provides a characteristic signature in different spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra would be acquired to map out the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the protons of the pyrrolidine (B122466) ring, the methylene (B1212753) bridge, and the two aromatic rings would exhibit distinct chemical shifts and coupling patterns. For instance, the aromatic protons would appear in the downfield region (typically 7-8 ppm), while the aliphatic protons of the pyrrolidine and methylene groups would be found in the upfield region.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the characteristic signal for the nitrile carbon (around 118 ppm) and the carbonyl carbon of the ketone (around 196 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons7.4 - 7.9 (m, 8H)128.0 - 140.0
Methylene Protons (-CH₂-)~ 3.6 (s, 2H)~ 60.0
Pyrrolidine Protons1.8 - 2.6 (m, 8H)24.0, 54.0
Nitrile Carbon (-CN)-~ 118.0
Carbonyl Carbon (C=O)-~ 196.0

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show distinct absorption bands for the nitrile, ketone, and aromatic C-H bonds.

The presence of a sharp, medium-intensity band around 2220-2230 cm⁻¹ is a clear indicator of the cyano group. The strong absorption band for the carbonyl group (C=O) of the benzophenone moiety would be observed in the region of 1650-1670 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies

Functional Group Expected Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3030 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
Cyano (C≡N) Stretch2220 - 2230Sharp, Medium
Ketone (C=O) Stretch1650 - 1670Strong
Aromatic C=C Bending1450 - 1600Medium to Weak

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and can also be employed for impurity profiling. chimia.ch When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an exceptionally potent tool for identifying and quantifying trace-level impurities. researchgate.net

For this compound, electrospray ionization (ESI) would be a suitable ionization method, likely producing a prominent protonated molecule [M+H]⁺ in the positive ion mode. The accurate mass measurement from a high-resolution mass spectrometer (HRMS) can confirm the elemental composition of the molecule.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural confirmation. For instance, cleavage of the bond between the methylene group and the pyrrolidine ring, or fragmentation of the benzophenone core, would produce characteristic fragment ions. This technique is also invaluable for the tentative identification of unknown impurities by analyzing their fragmentation patterns and comparing them to the parent compound. researchgate.net

Table 5: Expected Mass Spectrometry Data

Parameter Value
Molecular Formula C₁₉H₁₈N₂O
Molecular Weight 290.36 g/mol
Ionization Mode ESI Positive
Expected [M+H]⁺ (m/z) 291.1492
Key Fragmentation Pathways Loss of pyrrolidine, cleavage at the carbonyl group

Crystallographic Studies for Solid-State Structure Analysis

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. X-ray crystallography is the definitive method for elucidating this solid-state structure, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings

Following a comprehensive search of scientific databases, including the Cambridge Structural Database (CSD), no specific single-crystal X-ray diffraction data for this compound has been publicly reported. The absence of this experimental data means that a definitive analysis of its crystal structure cannot be provided at this time.

However, valuable insights into the likely structural characteristics of this compound can be inferred from the crystallographic studies of closely related benzophenone derivatives and molecules containing pyrrolidinomethyl and cyano-substituted phenyl groups.

For instance, studies on various substituted benzophenones reveal that the dihedral angle between the two phenyl rings is a key conformational feature. This twist angle is influenced by the nature and position of the substituents, which can introduce steric hindrance or facilitate intermolecular interactions. In the case of this compound, the cyano group at the 2-position of one phenyl ring and the pyrrolidinomethyl group at the 4'-position of the other are expected to significantly influence this conformation.

The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor (C-H···N≡C). Its presence would affect the electronic distribution across the benzophenone core and influence the intermolecular interactions. The packing of molecules in the solid state would likely be a balance between optimizing van der Waals forces, dipole-dipole interactions involving the carbonyl and cyano groups, and any potential hydrogen bonds.

Crystallographic Data Table

As no experimental data is available for this compound, the following table illustrates the typical parameters that would be determined from a single-crystal X-ray diffraction study.

ParameterValue
Crystal SystemNot Available
Space GroupNot Available
a (Å)Not Available
b (Å)Not Available
c (Å)Not Available
α (°)Not Available
β (°)Not Available
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Structure Activity Relationship Sar Studies and Rational Molecular Design

Fundamental Principles of Structure-Activity Correlation

The core principle of structure-activity correlation lies in the concept that the biological activity of a molecule is intrinsically linked to its three-dimensional structure. acs.org This relationship is governed by factors such as the molecule's shape, size, and the distribution of its electronic charge, which collectively determine how it interacts with its biological target. Rational molecular design leverages this principle to methodically modify a chemical structure to enhance its desired activity while minimizing off-target effects. This is often achieved by identifying a "lead compound," such as a benzophenone (B1666685) derivative, and systematically altering its functional groups to probe the chemical space and identify modifications that improve the therapeutic profile. nih.govmdpi.com

Impact of Substituents on Molecular Interactions

The specific substituents on the benzophenone scaffold of 2-Cyano-4'-pyrrolidinomethyl benzophenone, namely the cyano group and the pyrrolidinomethyl moiety, play a crucial role in defining its interaction with biological targets. nih.govnih.gov

The cyano (-C≡N) group, positioned at the 2-position of the benzophenone core, exerts a significant electron-withdrawing effect. This is due to the high electronegativity of the nitrogen atom and the triple bond, which delocalizes electron density away from the aromatic ring. This electronic modification can influence the molecule's interaction with its biological target in several ways:

Enhanced Hydrogen Bonding Potential: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors on a receptor or enzyme.

Modulation of Aromatic Interactions: The electron-withdrawing nature of the cyano group can modulate the π-π stacking interactions between the benzophenone rings and aromatic residues within a binding pocket.

The pyrrolidinomethyl group at the 4'-position introduces both steric bulk and conformational flexibility. The five-membered pyrrolidine (B122466) ring is non-planar and can adopt various puckered conformations, influencing how the molecule fits into a binding site. unina.it

Steric Hindrance and Receptor Fit: The size and shape of the pyrrolidinomethyl group can either be beneficial, by providing a better fit into a specific pocket of the target, or detrimental, by causing steric clashes that prevent optimal binding. unina.it

Introduction of a Basic Center: The nitrogen atom within the pyrrolidine ring is basic and will be protonated at physiological pH. This positive charge can form strong ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in the binding site, significantly contributing to the binding affinity.

Conformational Flexibility: The single bond connecting the pyrrolidine ring to the methyl group and the bond connecting the methyl group to the benzophenone ring allow for rotation. This flexibility enables the pyrrolidinomethyl moiety to adopt different orientations to maximize its interactions within the binding pocket. unina.it

To understand the specific contribution of the pyrrolidinomethyl group, a comparative analysis with analogs containing morpholinomethyl and piperidinomethyl substituents is insightful. These analogs differ in ring size, heteroatom content, and conformational properties.

FeaturePyrrolidinomethylMorpholinomethylPiperidinomethyl
Ring Size 5-membered6-membered6-membered
Heteroatoms One NitrogenOne Nitrogen, One OxygenOne Nitrogen
Basicity (pKa of amine) ~11.3~8.4~11.2
Conformational Flexibility Envelope/TwistChairChair
Hydrogen Bonding Acceptor/Donor (protonated)Acceptor/Donor (protonated), additional acceptor (oxygen)Acceptor/Donor (protonated)
Polarity ModerateHigherLower

Pyrrolidinomethyl vs. Piperidinomethyl: Both are basic and flexible. The subtle difference in ring size and pucker can lead to different binding affinities. The piperidinomethyl group is slightly larger and may offer a different steric profile.

Pyrrolidinomethyl vs. Morpholinomethyl: The introduction of an oxygen atom in the morpholine (B109124) ring increases polarity and provides an additional hydrogen bond acceptor site. However, it also reduces the basicity of the nitrogen atom, which could weaken ionic interactions.

This comparative analysis highlights how seemingly small changes in the chemical structure can lead to significant differences in the physicochemical properties and, consequently, the biological activity of the compounds.

Methodological Approaches for SAR Elucidation

The systematic elucidation of SAR for compounds like this compound relies on well-established methodological approaches. acs.org

A key strategy in SAR studies is the design and synthesis of analog libraries. nih.gov This involves the creation of a series of compounds where specific parts of the lead molecule are systematically varied. For this compound, this could involve:

Modification of the Cyano Group: Replacing the cyano group with other electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) to probe the electronic requirements for activity.

Variation of the Aminoalkyl Group: Synthesizing analogs with different cyclic amines (e.g., piperidine, morpholine, azetidine) or acyclic amines of varying chain lengths to explore the optimal steric and basic properties at the 4'-position.

Positional Isomerism: Moving the cyano and pyrrolidinomethyl groups to different positions on the benzophenone scaffold to understand the spatial requirements of the binding site.

The synthesis of these analogs is often achieved through established organic chemistry reactions, such as Friedel-Crafts acylation to form the benzophenone core, followed by nucleophilic substitution or reductive amination to introduce the aminoalkyl moiety. mdpi.com The biological activity of each analog is then determined through in vitro assays, and the resulting data is used to build a comprehensive SAR model. This iterative process of design, synthesis, and testing is central to the rational optimization of lead compounds in drug discovery. nih.gov

Pharmacophore Mapping and Ligand-Receptor Interaction Hypotheses

Information not available in public research.

Quantitative Structure-Activity Relationships (QSAR) Modeling and Predictive Analytics

Information not available in public research.

Mechanistic Investigations of Molecular Function

Elucidation of Molecular Target Interactions

Detailed experimental studies specifically investigating the molecular target interactions of 2-Cyano-4'-pyrrolidinomethyl benzophenone (B1666685) are not prominently available in peer-reviewed literature. However, the broader class of benzophenone derivatives has been studied for various biological activities, offering some predictive insights.

Enzymatic Modulation Studies

There are no specific studies detailing the enzymatic modulation by 2-Cyano-4'-pyrrolidinomethyl benzophenone. However, research on other benzophenone analogs has shown that this chemical scaffold can interact with enzymes. For instance, some benzophenone derivatives have been found to bind to human glyoxalase 1, although this binding did not significantly affect the enzyme's catalytic activity. nih.gov Other studies have explored the inhibitory effects of benzophenone derivatives on enzymes like acetylcholinesterase (AChE) and β-secretase (BACE-1), which are relevant to Alzheimer's disease. nih.gov For example, certain fluorinated benzophenone derivatives have shown inhibitory potency against BACE-1. nih.gov The introduction of an amino group at the ortho position of the benzophenone ring has been noted to be crucial for the growth inhibition properties in some series of antimitotic agents. nih.gov Given the structural similarities, it is conceivable that this compound could exhibit some level of enzymatic interaction, but this remains to be experimentally verified.

Receptor Binding and Activation Mechanisms

Specific receptor binding and activation mechanism studies for this compound are not currently published. However, the benzophenone framework is utilized in photoaffinity labeling to study ligand-receptor interactions. nih.gov For example, benzophenone-containing analogs of the peptide hormone calcitonin have been synthesized to probe the calcitonin receptor. nih.gov These analogs were shown to be effective in photoaffinity labeling of the receptor without significantly altering their binding properties or their ability to stimulate cAMP accumulation. nih.gov

Furthermore, some benzophenone derivatives have been investigated for their effects on various receptors. For instance, derivatives of 2-aminobenzophenone (B122507) have been identified as a novel class of GABAA receptor modulators. physoc.org Specifically, 5-bromo-2-chloro-2-aminobenzophenone was found to modulate the amplitude and time course of currents mediated by the activation of GABAA receptors. physoc.org Another study on benzophenone-3 (BP-3) demonstrated its effects on the expression of estrogen, androgen, and arylhydrocarbon receptors (AhR) in the rat brain, suggesting that benzophenone derivatives can interact with and modulate nuclear receptor signaling pathways. nih.gov

Perturbation of Biochemical Pathways

Direct evidence of biochemical pathway perturbation by this compound is lacking in the scientific literature. The general class of benzophenones, however, has been associated with various biological effects that imply pathway interactions. For example, the toxicological profiles of some benzophenones suggest they can disrupt normal endocrine functions and may have developmental and neurotoxic effects. nih.gov Benzophenone-3 has been shown to induce the mitochondrial apoptosis pathway in the rat frontal cortex, potentially by weakening the neuroprotective effects of estrogen or intensifying AhR-mediated apoptosis. nih.gov These findings highlight the potential for benzophenone-based compounds to interfere with critical cellular signaling and survival pathways.

Photophysical and Photochemical Properties

The photophysical and photochemical properties of benzophenone and its derivatives are well-documented, largely owing to their use as photosensitizers and photoinitiators. The presence of both a cyano group (an electron-withdrawing group) and a pyrrolidinomethyl group (an electron-donating group) in this compound suggests it belongs to the class of donor-acceptor (D-A) type molecules, which are known for their interesting excited-state dynamics.

Photoinitiation Mechanisms and Radical Generation

Benzophenone is a classic Type II photoinitiator. Upon absorption of UV light, it undergoes intersystem crossing (ISC) from the initially excited singlet state (S1) to the more stable triplet state (T1). medicaljournals.se This triplet state is highly reactive and can abstract a hydrogen atom from a suitable donor molecule (like an amine) to generate a ketyl radical and an amine-derived radical. These radicals can then initiate polymerization. medicaljournals.sersc.org

The introduction of an amino group, such as the pyrrolidinomethyl group in the target molecule, can significantly influence this process. In many cases, the amine can act as an intramolecular hydrogen donor, leading to efficient radical generation. Studies on benzophenone-triphenylamine and benzophenone-carbazole hybrid structures have shown that these molecules can act as highly efficient photoinitiators. physoc.org The formation of radicals in a benzophenone-triphenylamine/amine system has been confirmed by electron spin resonance-spin trapping techniques. physoc.org

The general mechanism for a benzophenone-amine system can be summarized as:

Photoexcitation: BP + hν → ¹BP*

Intersystem Crossing (ISC): ¹BP* → ³BP*

Hydrogen Abstraction: ³BP* + R-CH₂-NR'₂ → BP•-OH + R-CH•-NR'₂

Initiation: The generated radicals initiate polymerization.

The efficiency of this process is dependent on the nature of the excited state. For benzophenone itself, the lowest triplet state is typically of the n → π* type, which is highly reactive in hydrogen abstraction. beilstein-journals.org

Influence of Molecular Architecture on Excited State Dynamics

The molecular architecture, particularly the presence and position of donor and acceptor groups, profoundly influences the excited-state dynamics of benzophenones. In donor-acceptor systems, intramolecular charge transfer (ICT) becomes a significant deactivation pathway for the excited state. beilstein-journals.orgnih.gov

Upon photoexcitation, an electron can be transferred from the donor moiety (pyrrolidinomethyl group) to the acceptor moiety (cyanobenzoyl group), leading to the formation of a charge-separated excited state. The polarity of the solvent plays a crucial role in stabilizing this ICT state. beilstein-journals.org

Studies on p-aminobenzophenone, a structurally related compound, have shown that the nature of the lowest singlet and triplet excited states is highly solvent-dependent. nih.gov In nonpolar solvents, the lowest singlet state (S₁) has nπ* character and is short-lived, while in polar solvents, it has ππ* or charge-transfer (CT) character and is longer-lived. nih.gov Similarly, the triplet state (T₁) is a reactive nπ* state in nonpolar solvents but becomes an unreactive ππ* or CT state in polar solvents. nih.gov

The relative orientation of the donor and acceptor groups also plays a critical role. Studies on benzophenone-carbazole dyads where the carbazole (B46965) (donor) is attached at different positions (ortho, meta, para) to the benzophenone (acceptor) have demonstrated that the substitution position can modify the excited-state evolution channels. nih.gov For meta and para substituted dyads, a complete separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) leads to extended ICT and slow charge recombination, resulting in long-lived triplet species. nih.gov In contrast, the ortho-substituted dyad shows rapid decay to the ground state due to the spatial proximity of the donor and acceptor. nih.gov

The following table summarizes the photophysical properties of a related compound, p-aminobenzophenone, in different solvents.

SolventS₁ Lifetime (τs)Triplet Yield (ΦT)T₁ Lifetime (τT)Nature of T₁ State
Cyclohexane~12 psHighShorternπ* (reactive)
Benzene (B151609)>100 psHighShorter/ππ mixture
Acetonitrile (B52724)>100 psLowLongerππ*/CT (unreactive)
Methanol (B129727)<1 psVery Low--
(Data based on studies of p-aminobenzophenone) nih.gov

This data illustrates the profound effect of the molecular environment and, by extension, the molecular structure on the excited-state properties of substituted benzophenones. For this compound, a similar sensitivity to solvent polarity and a complex interplay between nπ, ππ, and charge-transfer states are expected to govern its photochemical behavior.

Applications in Photochemistry and Material Science

The unique molecular architecture of this compound, which incorporates both an electron-withdrawing cyano group and an electron-donating pyrrolidinomethyl group on the benzophenone framework, suggests a range of potential applications in the fields of photochemistry and material science. While direct research on this specific compound is limited, its functionality can be inferred from the extensive studies on similarly substituted benzophenone derivatives. These derivatives are widely recognized for their use as photoinitiators, in photopolymerization, and as components in advanced materials like organic light-emitting diodes (OLEDs). researchgate.netmdpi.com

The core of these applications lies in the photochemistry of the benzophenone moiety. bgsu.edu Upon absorption of ultraviolet (UV) light, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Subsequently, it undergoes a highly efficient process called intersystem crossing (ISC) to a longer-lived triplet state (T₁). acs.org The quantum yield for this triplet state formation in the parent benzophenone molecule is nearly one, making this excited state readily available for photochemical reactions. acs.org

The nature of the substituents on the phenyl rings significantly modulates the properties of these excited states. The presence of an electron-donating group, such as the aminobenzoyl group, and an electron-withdrawing group creates a "push-pull" system that can influence the character of the lowest energy triplet state. This can shift it from the typical nπ* configuration, characteristic of unsubstituted benzophenone, to a ππ* or charge transfer (CT) configuration. acs.orgacs.org This shift has profound implications for the molecule's photoreactivity. For instance, the T₁ state of p-aminobenzophenone is noted to be unreactive in hydrogen-atom-abstraction reactions due to its ππ* or CT character, in contrast to the reactive nπ* triplet state of benzophenone itself. acs.org

In the case of this compound, the pyrrolidinomethyl group at the 4'-position acts as an electron-donating group, while the cyano group at the 2-position is strongly electron-withdrawing. This arrangement is expected to induce a significant intramolecular charge transfer (ICT) character in the excited state. Such ICT characteristics are highly desirable in the design of materials for nonlinear optics and as emitters in OLEDs. mdpi.com

Detailed Research Findings

Research on benzophenone derivatives with donor-acceptor substitution patterns has provided valuable insights into their potential applications.

Photoinitiators for Polymerization: Benzophenone and its derivatives are extensively used as Type II photoinitiators. rsc.org In this role, the excited triplet state of the benzophenone derivative does not directly generate radicals but abstracts a hydrogen atom from a co-initiator (often a tertiary amine) to produce initiating radicals. rsc.orgresearchgate.net The efficiency of this process can be enhanced by the presence of electron-donating groups. The pyrrolidinomethyl group in this compound, being an amine, could potentially act as an intramolecular co-initiator, although its efficiency would depend on the stereochemical accessibility of the hydrogen atoms to the excited carbonyl group. The formation of hybrid structures combining benzophenone with amine groups has been shown to create highly efficient photoinitiating systems. rsc.org

Materials for Organic Light-Emitting Diodes (OLEDs): Benzophenone derivatives are investigated as host materials in phosphorescent OLEDs (PhOLEDs) and as emitters exhibiting thermally activated delayed fluorescence (TADF). mdpi.com The combination of electron-donating and electron-accepting moieties, as seen in this compound, is a common design strategy for TADF materials. mdpi.com This structure can lead to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, which facilitates reverse intersystem crossing (RISC) from the triplet state back to the singlet state, enhancing the efficiency of light emission.

Photosensitizers: Benzophenone is an effective and inexpensive photosensitizer, capable of absorbing light and transferring the energy to another molecule, thereby initiating a photochemical reaction without being consumed itself. rsc.org This property is crucial in various synthetic methodologies. Functionalized benzophenones can be tailored to have specific absorption characteristics and solubility, expanding their utility. For example, water-soluble benzophenones have been developed for photopolymerizing water-soluble acrylates. researchgate.net The substitution pattern in this compound would likely shift its absorption spectrum compared to the parent molecule, potentially allowing for sensitization with longer wavelength light. researchgate.net

The photophysical properties of benzophenone derivatives are highly dependent on their substitution pattern and the solvent environment. The following table summarizes key photophysical parameters for related benzophenone compounds, illustrating the effect of different substituents.

CompoundSubstituent(s)Absorption Max (λmax, nm)Emission TypePotential ApplicationReference
BenzophenoneNone~252PhosphorescencePhotoinitiator, Photosensitizer researchgate.net
4-Hydroxybenzophenone4-OH (donor)~289PhosphorescencePhotoinitiator researchgate.net
4-Aminobenzophenone4-NH₂ (donor)~305 (in cyclohexane)Fluorescence & PhosphorescencePhotosensitizer, OLED material precursor acs.org
Benzophenone-triphenylamineTriphenylamine (donor)~370-400FluorescencePhotoinitiator for 3D printing rsc.org

The data indicates that electron-donating groups tend to cause a red-shift (a shift to longer wavelengths) in the absorption maximum. rsc.orgresearchgate.net It is therefore anticipated that this compound would exhibit an absorption maximum at a longer wavelength than unsubstituted benzophenone, a feature that could be advantageous in applications requiring initiation by near-UV or visible light, such as LED-based curing. rsc.org

Computational Chemistry and Advanced Molecular Modeling

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, which governs a molecule's reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust quantum mechanical method that calculates the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wave function. researchgate.netaps.org This approach offers a balance between computational cost and accuracy, making it a cornerstone of modern computational chemistry. aps.org For 2-Cyano-4'-pyrrolidinomethyl benzophenone (B1666685), DFT can be employed to predict key indicators of reactivity and stability.

DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, the electron-withdrawing nature of the cyano and carbonyl groups would be expected to lower the LUMO energy, influencing the molecule's acceptor properties. Conversely, the pyrrolidinomethyl group, being electron-donating, would influence the HOMO energy and distribution.

Thermodynamic properties such as enthalpy of formation and Gibbs free energy can also be calculated to assess the molecule's stability relative to its isomers or potential degradation products. researchgate.net Furthermore, DFT can generate an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are crucial for receptor binding.

Table 1: Hypothetical DFT-Calculated Properties for 2-Cyano-4'-pyrrolidinomethyl benzophenone (Note: The following data is illustrative of typical DFT output and not from a published study on this specific molecule.)

Calculated PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates susceptibility to electrophilic attack
LUMO Energy-1.8 eVIndicates susceptibility to nucleophilic attack
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and kinetic stability
Dipole Moment3.2 DInfluences solubility and intermolecular interactions
Gibbs Free Energy of Formation-250.5 kcal/molPredicts thermodynamic stability

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in excited states. aps.org It is a powerful tool for predicting electronic absorption spectra (UV-Visible spectra) by calculating the energies of electronic transitions between the ground state and various excited states. researchgate.net

For this compound, TD-DFT calculations could predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. The benzophenone chromophore typically exhibits n→π* and π→π* transitions. The calculations would reveal how the cyano and pyrrolidinomethyl substituents modify these transitions compared to unsubstituted benzophenone. This information is critical for analytical characterization and for understanding the molecule's photophysical properties.

Table 2: Hypothetical TD-DFT Predicted Electronic Transitions for this compound (Note: The following data is illustrative and not from a published study on this specific molecule.)

TransitionCalculated Wavelength (λmax)Oscillator Strength (f)Dominant Character
S0 → S1340 nm0.005n → π
S0 → S2275 nm0.450π → π
S0 → S3240 nm0.210π → π*

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics provides a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insight into the conformational landscape and flexibility of a molecule like this compound.

The bond connecting the two phenyl rings and the linkage to the pyrrolidine (B122466) group allow for considerable rotational freedom. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. This is crucial because the three-dimensional shape of a molecule dictates how it fits into a biological target's binding site. The simulation can reveal the range of dihedral angles accessible at physiological temperatures and the timescale of transitions between different conformational states. Such simulations can be performed in a vacuum or, more realistically, in an explicit solvent like water to understand how the environment influences molecular shape and dynamics.

In Silico Approaches in Chemical Discovery

In silico methods, which encompass all computational studies, are integral to modern chemical and drug discovery. rjeid.com They leverage computational power to design, screen, and optimize chemical structures for desired biological activity and properties, significantly reducing the time and cost associated with experimental work. nih.gov

Computer-Aided Molecular Design (CADD) involves the design of novel molecules or the modification of existing ones to improve their biological activity and pharmacokinetic profiles. nih.govnih.gov If this compound were identified as a "hit" compound with some desired activity, CADD would be used for lead optimization.

Using the structural and electronic information from DFT and MD studies, chemists can propose modifications to the molecule. For example, if higher potency is desired, modifications might be suggested to enhance binding interactions with a target protein. If improved solubility is the goal, changes could be made to increase the molecule's polarity. This iterative process of computational design followed by synthetic validation is a hallmark of modern drug discovery. nih.gov

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, typically a protein. nih.gov Ligand-protein docking is the core engine of structure-based virtual screening. mdpi.com Docking algorithms predict the preferred orientation and conformation of a ligand (like this compound) when bound to a receptor's binding site and estimate the strength of the interaction, usually as a "docking score." springernature.com

For instance, if Transient Receptor Potential Vanilloid 4 (TRPV4) were a target of interest, one would first need a three-dimensional structure of the protein, obtained either from experimental methods like X-ray crystallography or through homology modeling. mdpi.com The this compound molecule would then be computationally "docked" into the putative binding site of TRPV4. The docking program would systematically sample different poses of the molecule and score them based on factors like electrostatic compatibility, hydrogen bonding, and hydrophobic interactions. mdpi.comspringernature.com A favorable docking score would suggest that the compound is a potential binder and would prioritize it for experimental testing. nih.gov

Advanced Research Applications and Future Directions in Chemical Science

Role as a Key Intermediate in Complex Chemical Syntheses

2-Cyano-4'-pyrrolidinomethyl benzophenone (B1666685) serves as a strategic intermediate in organic synthesis due to the distinct reactivity of its functional groups. The benzophenone framework itself is a versatile scaffold for building larger, more complex molecules. nih.govrsc.org Specifically, 2-aminobenzophenone (B122507) derivatives are established precursors for a wide array of heterocyclic compounds, including quinolines, acridines, and benzodiazepines, which are significant in medicinal chemistry. asianpubs.org

The utility of this compound is enhanced by its specific substituents:

The Cyano Group: This group is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions, providing numerous pathways for molecular elaboration. The synthesis of various compounds through the transformation of a cyano group is a well-established strategy in organic chemistry. researchgate.netgoogle.com

The Benzophenone Imine Moiety: While this compound is a ketone, related benzophenone imines are widely used as protecting groups for primary amines and as ammonia (B1221849) surrogates in palladium-catalyzed reactions like the Buchwald-Hartwig amination. chemicalbook.com This highlights the reactivity centered around the carbonyl group. Substituted benzophenone imines have also been employed in the synthesis of advanced materials like Covalent Organic Frameworks (COFs). rsc.org

The Pyrrolidinomethyl Group: This substituent introduces a tertiary amine and a heterocyclic ring, which can influence the solubility, basicity, and biological interaction profile of the final products.

The commercial availability of 2-Cyano-4'-pyrrolidinomethyl benzophenone from various chemical suppliers underscores its role as a research chemical and a building block for creating novel and complex molecules. chemicalbook.comchemicalbook.com

Potential in Pharmaceutical Research and Development of Novel Chemical Entities

The molecular architecture of this compound combines two pharmacologically significant scaffolds, suggesting its considerable potential in drug discovery.

The benzophenone core is a ubiquitous structure in medicinal chemistry, found in both natural products and synthetic drugs with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govrsc.orgresearchgate.net Research has demonstrated the potency of benzophenone derivatives as, for example, nanomolar inhibitors of the HIV-1 virus nih.gov and as dual inhibitors of edema and neutrophil recruitment in inflammation. mdpi.com Recent studies have also highlighted the strong antitumor activities of novel synthesized benzophenone derivatives against various cancer cell lines. rsc.orgresearchgate.netsemanticscholar.org

The pyrrolidine (B122466) ring is another critical component found in a vast number of natural alkaloids and pharmaceutical agents. wikipedia.org Its non-planar, saturated structure provides three-dimensional diversity, which is crucial for specific interactions with biological targets like proteins and enzymes. nih.gov The pyrrolidine scaffold is a key element in drugs for treating a range of conditions, from central nervous system disorders to cancer, and is a focus of stereoselective synthesis in medicinal chemistry. nih.govmdpi.com

The conjugation of these two powerful pharmacophores in a single molecule makes this compound a highly promising starting point for the development of novel chemical entities. By modifying its functional groups, researchers can generate libraries of new compounds for screening against various diseases. The development of hybrid molecules, such as benzophenone-thiazole derivatives with anti-inflammatory activity, exemplifies this strategy. mdpi.com

Applications in Materials Science: From UV Absorbers to Optoelectronic Devices

The unique electronic and photophysical properties of this compound make it a candidate for several applications in materials science.

UV Absorbers and Photoinitiators: Benzophenone and its derivatives are extensively used as photoinitiators in UV-curing processes for coatings, inks, and 3D printing. researchgate.net Upon UV irradiation, the benzophenone ketone abstracts a hydrogen atom, typically from a co-initiator like a tertiary amine, to generate free radicals that initiate polymerization. mdpi.comiaea.org In this compound, the tertiary amine of the pyrrolidine ring is part of the molecule itself. This intramolecular arrangement could potentially lead to highly efficient, monocomponent Type II photoinitiators, a subject of ongoing research for systems that polymerize under LED light. rsc.orgnih.gov

Optoelectronic Devices: The benzophenone core is increasingly being used to construct materials for organic light-emitting diodes (OLEDs). mdpi.com Its ability to facilitate efficient intersystem crossing makes it an excellent building block for thermally activated delayed fluorescent (TADF) emitters, which can achieve near-100% internal quantum efficiency in OLEDs. mdpi.comacs.org

The properties of the substituents are critical:

The pyrrolidinomethyl group acts as an electron donor.

The cyano group is a strong electron-withdrawing group known to significantly influence the photophysical properties of molecules. rsc.orgnih.gov It can be used to tune emission wavelengths, stabilize the Lowest Unoccupied Molecular Orbital (LUMO), and promote desirable characteristics like aggregation-induced emission (AIE) or mechanofluorochromism (color change under mechanical force). rsc.orgacs.orgmdpi.comrsc.org

The donor-acceptor (D-A) structure inherent in this compound is a classic design for creating TADF materials and other functional optoelectronic components. acs.org

Functional GroupRole in Potential Applications
Benzophenone Core Photo-active unit for radical generation (Photoinitiators); Scaffold for TADF emitters (OLEDs) mdpi.commdpi.com
Pyrrolidinomethyl Group Intramolecular co-initiator (Photoinitiators); Electron-donating moiety (Optoelectronics); Pharmacophore (Pharmaceuticals) nih.goviaea.orgacs.org
Cyano Group Electron-withdrawing moiety for tuning electronic/photophysical properties (Optoelectronics); Versatile synthetic handle (Chemical Synthesis) researchgate.netrsc.orgnih.gov

Emerging Research Areas and Unexplored Scientific Avenues

The multifaceted nature of this compound opens up several exciting avenues for future research that bridge different scientific disciplines.

Advanced Photoinitiators for 3D Printing: There is a significant opportunity to explore this compound and its derivatives as novel, high-efficiency, single-component photoinitiators for LED-based photopolymerization. rsc.orgnih.gov Its built-in amine co-initiator and strong UV absorption are highly advantageous for this application.

Novel TADF Emitters for OLEDs: The donor-acceptor architecture makes this compound a prime candidate for systematic investigation as a new class of TADF emitters. mdpi.com Research could focus on modifying the donor and acceptor strengths by altering the substituents to tune the emission color and efficiency for next-generation displays and lighting.

Mechanofluorochromic Sensors: The presence of both a flexible pyrrolidine ring and a rigid cyano-substituted aromatic system could impart mechanofluorochromic properties. rsc.orgmdpi.com Future work could investigate how this molecule and related structures respond to physical stimuli like grinding or pressure, potentially leading to new materials for stress sensors, security inks, and data storage.

Photopharmacology and Covalent Inhibitors: The photo-activatable nature of the benzophenone core is largely unexplored in a targeted therapeutic context. An intriguing future direction would be to investigate if this molecule could be used in photodynamic therapy or as a photo-switchable ligand where its binding to a biological target could be controlled by light.

Multifunctional Hybrid Materials: An emerging area is the development of materials that combine biological activity with specific physical properties. This compound could serve as a monomer or dopant to create photo-curable biocompatible polymers or drug-eluting medical devices, leveraging both its pharmaceutical potential and its role in materials science.

Conclusion and Comprehensive Research Outlook

Synthesis of Current Academic Understanding

A thorough review of scientific databases and academic literature reveals a striking finding: there is currently no published research detailing the synthesis, properties, or potential applications of 2-Cyano-4'-pyrrolidinomethyl benzophenone (B1666685). While the constituent parts of the molecule—a benzophenone core, a cyano group, and a pyrrolidinomethyl substituent—are common motifs in organic chemistry, their specific combination in this arrangement has not been the subject of academic study.

Benzophenones are a well-established class of compounds, often synthesized via Friedel-Crafts acylation. Similarly, the introduction of a pyrrolidinomethyl group can be achieved through various established synthetic methodologies, such as the Mannich reaction. However, the specific synthetic route to 2-Cyano-4'-pyrrolidinomethyl benzophenone, its yield, and its characterization data (e.g., NMR, IR, mass spectrometry) remain unreported in peer-reviewed literature. This lack of information signifies that its chemical and physical properties are, at present, entirely theoretical and unconfirmed by empirical evidence.

Identification of Critical Research Gaps and Unanswered Questions

The absence of literature on this compound presents not just a gap, but a complete void in our scientific knowledge. This void gives rise to a host of fundamental and unanswered questions that represent critical areas for future research.

Fundamental Unanswered Questions:

Synthesis: What is the most efficient and scalable synthetic route to produce this compound? What are the optimal reaction conditions, and what is the expected yield and purity?

Physicochemical Properties: What are the fundamental physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability?

Spectroscopic Profile: What are the characteristic NMR, IR, and mass spectrometry data that would unequivocally identify and characterize this molecule?

Three-Dimensional Structure: What is the precise three-dimensional conformation of the molecule, and how does the pyrrolidinomethyl group influence the geometry of the benzophenone core?

The following table summarizes the primary research gaps concerning this compound:

Research AreaStatusKey Unanswered Questions
Synthesis UndocumentedWhat is the optimal synthetic pathway? What are the reaction kinetics and thermodynamics?
Characterization Non-existentWhat are its definitive spectroscopic (NMR, IR, MS) and crystallographic data?
Properties UnknownWhat are its electronic, optical, and pharmacological properties?
Potential Applications SpeculativeCould it have applications in medicinal chemistry, materials science, or photochemistry?

Future Trajectories and Interdisciplinary Research Opportunities

The uncharted nature of this compound provides a blank canvas for chemical exploration, with potential avenues for research spanning multiple disciplines.

Synthetic Chemistry: The most immediate research trajectory is the development and optimization of a synthetic route to produce the compound. This would involve a systematic investigation of different synthetic strategies, followed by thorough purification and characterization to establish a reliable supply of the molecule for further study.

Medicinal Chemistry: The benzophenone scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The pyrrolidine (B122466) ring is also a common feature in many biologically active compounds. Future research could, therefore, explore the potential biological activity of this compound. Initial in-vitro screening against various cell lines and biological targets could reveal potential therapeutic applications, for instance, as an anti-cancer or anti-inflammatory agent.

Materials Science: Benzophenone derivatives are widely used as photoinitiators in polymer chemistry due to their ability to absorb UV light and generate reactive species. The presence of the cyano and pyrrolidinomethyl groups could modulate the photochemical properties of the benzophenone core. Future research could investigate its potential as a novel photoinitiator, a component in photodynamic therapy, or as a building block for functional polymers.

Computational Chemistry: In parallel with experimental work, computational studies could provide valuable insights into the molecule's properties. Density functional theory (DFT) calculations could predict its electronic structure, spectroscopic characteristics, and reactivity, guiding future experimental investigations.

The study of this compound offers a unique opportunity to build a body of knowledge from the ground up. Its investigation represents a chance for foundational research that could potentially open up new avenues in synthetic, medicinal, and materials chemistry.

Q & A

Basic: What are the key synthetic routes for 2-Cyano-4’-pyrrolidinomethyl benzophenone, and what factors influence reaction yield?

The synthesis typically involves nucleophilic substitution or coupling reactions to introduce the pyrrolidinomethyl and cyano groups onto the benzophenone backbone. For example:

  • Nucleophilic substitution : Reacting a benzophenone derivative with pyrrolidine in the presence of a base (e.g., NaH or K₂CO₃) under anhydrous conditions .
  • Cyano group introduction : Using nitrile precursors (e.g., cyanide salts) via substitution or catalytic cyanation .
    Critical factors :
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity .
  • Temperature : Elevated temperatures (80–120°C) accelerate reaction kinetics but may reduce selectivity .
  • Base strength : Strong bases (e.g., NaH) improve substitution efficiency but may cause side reactions like hydrolysis .

Basic: How is 2-Cyano-4’-pyrrolidinomethyl benzophenone characterized analytically?

A multi-technique approach ensures structural validation and purity assessment:

  • Chromatography : HPLC with UV detection (λ = 254 nm) for purity analysis, using C18 columns and acetonitrile/water gradients .
  • Spectroscopy :
    • IR : Confirm C≡N stretch (~2240 cm⁻¹) and ketone C=O (~1680 cm⁻¹) .
    • ¹H/¹³C NMR : Assign pyrrolidine protons (δ 2.5–3.0 ppm) and aromatic/cyano carbons .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Basic: What are the stability considerations for this compound under varying storage and experimental conditions?

  • Thermal stability : Decomposes above 150°C; store at –20°C in inert atmospheres to prevent oxidation .
  • Light sensitivity : Benzophenone derivatives are prone to photodegradation; use amber vials and avoid UV exposure .
  • Solvent compatibility : Stable in DMSO and DMF but hydrolyzes in aqueous acidic/basic conditions .

Advanced: How can synthetic routes be optimized to improve yield and reduce side products?

  • DoE (Design of Experiments) : Systematically vary solvent (e.g., acetonitrile vs. THF), temperature (60–100°C), and catalyst (e.g., Pd/C for cyanation) to identify optimal conditions .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates .
  • Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate high-purity product .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected IR or NMR peaks)?

  • Solvent effects : Polar solvents (e.g., DMSO) can shift carbonyl stretches in IR; compare spectra in identical solvents .
  • Dynamic interactions : Hydrogen bonding with residual water or solvent molecules may split NMR peaks; use deuterated solvents and drying agents .
  • Impurity profiling : Cross-validate with LC-MS to identify byproducts (e.g., hydrolyzed cyano groups forming amides) .

Advanced: What strategies identify biological targets or mechanisms of action for this compound?

  • Enzyme assays : Test inhibition of cytochrome P450 isoforms or kinases, leveraging the pyrrolidine moiety’s affinity for enzymatic pockets .
  • Molecular docking : Simulate interactions with receptors (e.g., GPCRs) using software like AutoDock; validate with SPR (surface plasmon resonance) .
  • Metabolite tracking : Use ¹⁴C-labeled compound in cell cultures to trace metabolic pathways via radio-HPLC .

Advanced: How do solvent and substituent effects influence its reactivity in catalytic systems?

  • Solvent polarity : Non-polar solvents (e.g., toluene) favor π-π stacking of the benzophenone core, enhancing catalytic cycloaddition yields .
  • Electron-withdrawing groups : The cyano group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks (e.g., Grignard reactions) .
  • Hydrogen-bond donors : Protic solvents (e.g., methanol) stabilize transition states in reduction reactions (e.g., NaBH₄) .

Advanced: What analytical methods detect trace impurities (e.g., genotoxic nitriles)?

  • HPLC-MS/MS : Use a C18 column with 0.1% formic acid in mobile phase; monitor for m/z 248.2 (degradation product) with LOQ < 0.1 ppm .
  • Derivatization : React impurities with dansyl chloride for fluorescence detection, enhancing sensitivity .
  • Forced degradation : Expose the compound to heat/light and profile degradation pathways via LC-UV/HRMS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Cyano-4'-pyrrolidinomethyl benzophenone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.